N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with diverse applications in scientific research. This compound is known for its unique chemical structure, which includes a quinoxaline core, a cyclohexenyl group, and a benzenesulfonamide moiety. These structural features contribute to its versatility and functionality in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a nucleophilic substitution reaction using 2-(1-cyclohexenyl)ethylamine.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoxaline derivative with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core and the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Mechanism of Action
The mechanism of action of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- **N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Uniqueness
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-12-13-22(18(2)16-17)31(29,30)28-24-23(25-15-14-19-8-4-3-5-9-19)26-20-10-6-7-11-21(20)27-24/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,25,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDJACTWQHZDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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